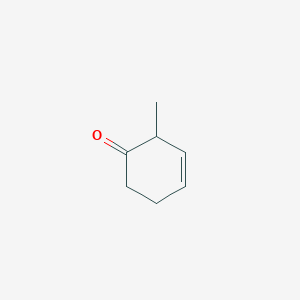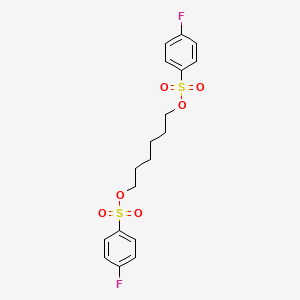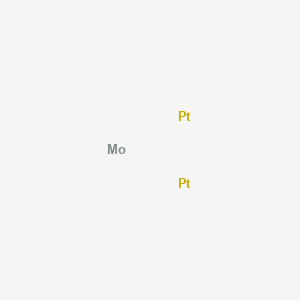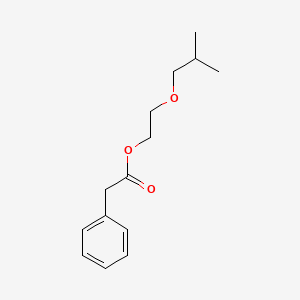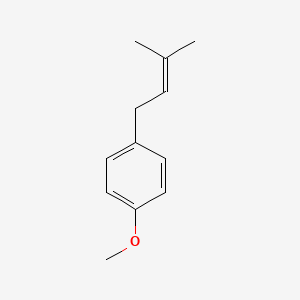
Benzene, 1-methoxy-4-(3-methyl-2-butenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzene, 1-methoxy-4-(3-methyl-2-butenyl)-, also known as Foeniculin, is an organic compound with the molecular formula C14H18O and a molecular weight of 202.2921 g/mol . This compound is characterized by a benzene ring substituted with a methoxy group and a 3-methyl-2-butenyl group. It is a derivative of benzene and is known for its aromatic properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-methoxy-4-(3-methyl-2-butenyl)- typically involves the substitution of a benzene derivative with a 3-methyl-2-butenyl group. One common method is the electrophilic aromatic substitution, where the benzene ring undergoes a reaction with an electrophile to introduce the desired substituents . The reaction conditions often include the use of a catalyst such as aluminum chloride (AlCl3) and a solvent like dichloromethane (CH2Cl2).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques like distillation and chromatography.
化学反应分析
Types of Reactions
Benzene, 1-methoxy-4-(3-methyl-2-butenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or nitro groups onto the benzene ring.
科学研究应用
Benzene, 1-methoxy-4-(3-methyl-2-butenyl)- has various applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to its biological activity and potential therapeutic effects.
Industry: It can be used in the production of fragrances, flavors, and other aromatic compounds.
作用机制
The mechanism of action of Benzene, 1-methoxy-4-(3-methyl-2-butenyl)- involves its interaction with molecular targets such as enzymes and receptors. The methoxy and 3-methyl-2-butenyl groups can influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include signal transduction and metabolic processes, depending on the biological context .
相似化合物的比较
Similar Compounds
Benzene, (3-methyl-2-butenyl)-: This compound lacks the methoxy group present in Benzene, 1-methoxy-4-(3-methyl-2-butenyl)-.
1-methyl-4-(2-butyl)benzene: This compound has a different alkyl substituent compared to Benzene, 1-methoxy-4-(3-methyl-2-butenyl)-.
Uniqueness
The presence of both a methoxy group and a 3-methyl-2-butenyl group in Benzene, 1-methoxy-4-(3-methyl-2-butenyl)- makes it unique compared to other benzene derivatives. These substituents can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for various applications.
属性
CAS 编号 |
4957-18-0 |
|---|---|
分子式 |
C12H16O |
分子量 |
176.25 g/mol |
IUPAC 名称 |
1-methoxy-4-(3-methylbut-2-enyl)benzene |
InChI |
InChI=1S/C12H16O/c1-10(2)4-5-11-6-8-12(13-3)9-7-11/h4,6-9H,5H2,1-3H3 |
InChI 键 |
LRTREECNIUHJFH-UHFFFAOYSA-N |
规范 SMILES |
CC(=CCC1=CC=C(C=C1)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


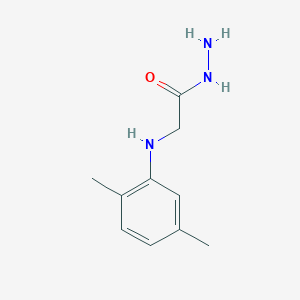
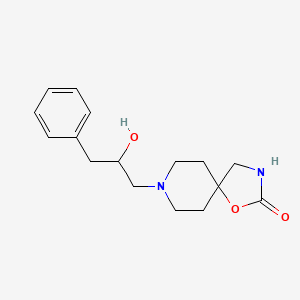
![1-[4-[4-(4-Methoxyphenyl)hexan-3-yl]phenyl]pyrrolidine](/img/structure/B14739145.png)
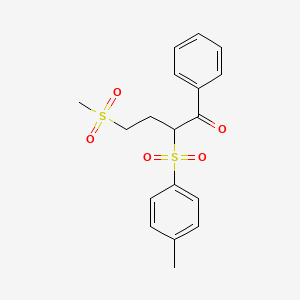
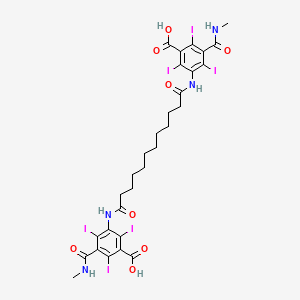

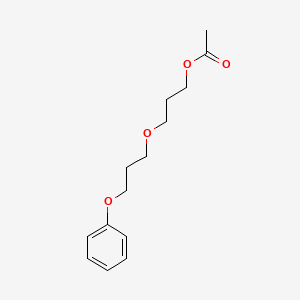
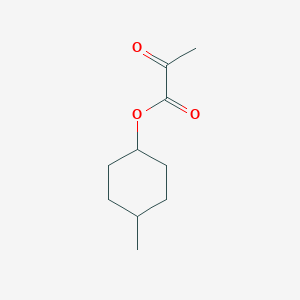
![1-[5-Hydroxy-6-(hydroxymethyl)-1,3-dioxan-4-yl]ethane-1,2-diol](/img/structure/B14739184.png)
